Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride
CAS No.: 132681-00-6
Cat. No.: VC10400765
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132681-00-6 |
|---|---|
| Molecular Formula | C20H24ClNO2 |
| Molecular Weight | 345.9 g/mol |
| IUPAC Name | 1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C20H23NO2.ClH/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14;/h5-9,11-12H,10,13H2,1-4H3;1H |
| Standard InChI Key | HCCIUIYWJLDZBF-UHFFFAOYSA-N |
| SMILES | CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl |
| Canonical SMILES | CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is systematically named as 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride, reflecting its IUPAC nomenclature . Key identifiers include:
The structure comprises a 3,4-dihydroisoquinoline backbone with methoxy groups at positions 6 and 7, dimethyl substituents at position 3, and a benzyl group at position 1, protonated as a hydrochloride salt .
Synthesis and Production
One-Pot Synthesis Method
A patented one-pot synthesis (CN110845410A) for structurally related 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochlorides provides insights into potential routes for this compound . The method involves:
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Formylation: Reacting 3,4-dimethoxy phenethylamine with a formylation agent (e.g., formic acid) to yield an intermediate imine.
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Cyclization: Treating the intermediate with oxalyl chloride () under catalysis by phosphotungstic acid, enabling ring closure to form the dihydroisoquinoline core.
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Salt Formation: Precipitation of the hydrochloride salt using hydrochloric acid in an alcoholic solvent (e.g., methanol or ethanol) .
This method achieves a yield >75% and purity ≥99.0%, with single impurities ≤0.15%, making it industrially viable .
Comparative Analysis with Traditional Methods
Earlier synthetic routes for analogous compounds relied on multi-step protocols involving:
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Pictet–Spengler cyclization of phenethylamines with aldehydes.
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Sequential methylation and benzylation using harsh reagents like methyl iodide.
These methods often suffered from lower yields (50–60%) and higher impurity profiles due to side reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMFA) and moderate solubility in methanol or ethanol, attributable to the hydrochloride salt form .
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Stability: Stable under inert atmospheres at temperatures ≤25°C but prone to decomposition upon prolonged exposure to moisture or light .
Crystallographic Data
Single-crystal X-ray diffraction data are unavailable, but powder diffraction patterns suggest a monoclinic crystal system with a P2₁/c space group, inferred from analogous dihydroisoquinoline derivatives .
Pharmacological Profile (Hypothetical)
While no direct bioactivity data exist for this compound, structurally related isoquinolines exhibit:
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Antimicrobial Activity: Methoxy-substituted isoquinolines inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) .
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Neurological Effects: Benzylisoquinolines act as dopamine receptor modulators, with potential applications in Parkinson’s disease .
These observations suggest avenues for future research into the compound’s biological activity.
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).
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Mobile Phase: Acetonitrile:water (70:30) with 0.1% trifluoroacetic acid.
Spectroscopic Techniques
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing tetrahydroisoquinoline-based drugs, including:
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Antihypertensive agents (e.g., debrisoquine analogs).
Chemical Biology Probes
Its benzyl and methoxy groups make it a candidate for developing fluorescent probes or enzyme inhibitors in mechanistic studies .
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